molecular formula C22H25ClN2O6S B7705669 Methyl 2-[({1-[(5-chloro-2-ethoxyphenyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzoate

Methyl 2-[({1-[(5-chloro-2-ethoxyphenyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzoate

Cat. No.: B7705669
M. Wt: 481.0 g/mol
InChI Key: LDOAILNUFVIJAN-UHFFFAOYSA-N
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Description

Methyl 2-[({1-[(5-chloro-2-ethoxyphenyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzoate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a sulfonyl group, and a benzoate ester. Its chemical properties make it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[({1-[(5-chloro-2-ethoxyphenyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzoate typically involves multiple steps, starting with the preparation of the piperidine derivative. The process often includes:

    Formation of the Piperidine Ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents like chlorosulfonic acid.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[({1-[(5-chloro-2-ethoxyphenyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce the corresponding alcohols.

Scientific Research Applications

Methyl 2-[({1-[(5-chloro-2-ethoxyphenyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 2-[({1-[(5-chloro-2-ethoxyphenyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzoate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, potentially involving pathways related to its sulfonyl and piperidine moieties. Further research is needed to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[({1-[(5-chloro-2-methoxyphenyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzoate
  • Methyl 2-[({1-[(5-chloro-2-ethoxyphenyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzoate

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

This article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

methyl 2-[[1-(5-chloro-2-ethoxyphenyl)sulfonylpiperidine-4-carbonyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN2O6S/c1-3-31-19-9-8-16(23)14-20(19)32(28,29)25-12-10-15(11-13-25)21(26)24-18-7-5-4-6-17(18)22(27)30-2/h4-9,14-15H,3,10-13H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDOAILNUFVIJAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=CC=C3C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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